molecular formula C22H13F2N3 B2999740 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-39-4

6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2999740
CAS No.: 901021-39-4
M. Wt: 357.364
InChI Key: ZEJUAXGXIVKTKG-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of fluorine atoms at specific positions on the quinoline and phenyl rings, which can significantly influence its chemical and biological properties. Pyrazoloquinolines are known for their diverse pharmacological activities, making them of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a fluorinated phenylhydrazine derivative, which is then reacted with a suitable quinoline precursor. The cyclization process often requires the use of strong acids or bases as catalysts and may be conducted under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: This compound can be used in biological assays to investigate its effects on various biological pathways.

    Medicine: Due to its potential pharmacological activities, it is studied for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: These compounds share a similar quinoline core structure but differ in their substitution patterns and biological activities.

    Pyrazolo[3,4-b]quinolines: These are structural isomers with different substitution positions, leading to variations in their chemical and biological properties.

Uniqueness

6-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which can confer distinct pharmacological properties. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound for further research and development.

Biological Activity

6-Fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F2N2C_{19}H_{16}F_2N_2 with a molecular weight of 320.34 g/mol. The presence of fluorine atoms in its structure enhances lipophilicity and may influence its biological activity.

Synthesis

The compound can be synthesized through a multi-step reaction involving the condensation of appropriate phenyl and pyrazole derivatives. The synthesis typically involves:

  • Formation of the Pyrazole Core : Starting materials are reacted under acidic conditions to form the pyrazole structure.
  • Fluorination : Introduction of fluorine substituents at specific positions to enhance biological activity.
  • Quinoline Formation : The final structure is completed through cyclization reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Mechanism of Action : The compound has been shown to inhibit the proliferation of various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. It targets specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
  • In Vitro Studies : In vitro assays revealed that this compound effectively reduced cell viability in breast cancer cell lines with IC50 values in the micromolar range, indicating promising anticancer potential .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • Nitric Oxide Inhibition : It has been reported to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent .
  • Cytokine Modulation : The compound also modulates cytokine production, reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed:

Cell LineIC50 (µM)Mechanism
MCF-75.2Apoptosis induction
A5497.8Cell cycle arrest

This indicates a selective cytotoxic effect on tumor cells while sparing normal cells.

Study 2: Anti-inflammatory Properties

In another investigation focused on its anti-inflammatory properties, the compound was tested in an LPS-induced inflammation model:

TreatmentNO Production (µM)Cytokine Levels (pg/mL)
Control20IL-6: 150
Compound8IL-6: 50

The data suggest that treatment with the compound significantly reduced both nitric oxide production and cytokine levels compared to controls.

Molecular Docking Studies

Molecular docking studies have indicated that this compound binds effectively to targets involved in cancer signaling pathways. The binding affinity was calculated at -10.61 kcal/mol, demonstrating strong interactions with target proteins .

Properties

IUPAC Name

6-fluoro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-11-9-14(10-12-15)20-18-13-25-21-17(7-4-8-19(21)24)22(18)27(26-20)16-5-2-1-3-6-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJUAXGXIVKTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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